5-(Ethylsulfamoyl)-2-fluorobenzoic acid
Description
Contextualizing Fluorinated Benzoic Acid and Sulfonamide Moieties in Organic Synthesis and Medicinal Chemistry
Fluorinated benzoic acids are a class of organic compounds that have garnered significant attention in various industrial and pharmaceutical applications. The inclusion of a fluorine atom in a benzoic acid structure can dramatically alter its physical, chemical, and biological properties. google.com Fluorine's high electronegativity and small size can influence the acidity of the carboxylic group, modulate the lipophilicity of the molecule, and enhance its metabolic stability, making it a valuable tool in drug design. researchgate.net Fluorobenzoic acids serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs, as well as agrochemicals such as herbicides and insecticides. google.com
The sulfonamide functional group (-SO2NHR) is another cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this moiety has been incorporated into a multitude of therapeutic agents. nih.gov Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. nih.govresearchgate.net Their ability to act as mimics of carboxylic acids and their inherent stability make them a frequent choice in the design of enzyme inhibitors and other bioactive molecules. uni.lu
Significance of Functionalized Aromatic Carboxylic Acids in Modern Chemical Research
Aromatic carboxylic acids are fundamental building blocks in organic synthesis due to the versatile reactivity of the carboxyl group. preprints.org This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and acid halides, providing a gateway to a wide array of more complex molecules. preprints.org Furthermore, the carboxyl group can act as a directing group in C-H bond functionalization reactions, allowing for the selective modification of the aromatic ring. nist.gov
The presence of additional functional groups on the aromatic ring, as seen in 5-(Ethylsulfamoyl)-2-fluorobenzoic acid, further enhances the synthetic utility and potential applications of these compounds. These "functionalized" aromatic carboxylic acids are crucial intermediates in the production of pharmaceuticals, dyes, polymers, and other high-value chemicals. preprints.org The ability to strategically place different functional groups on the aromatic scaffold allows for the fine-tuning of a molecule's properties to achieve a desired biological or material effect.
Overview of Research Trajectories for Novel Organic Compounds
The exploration of novel organic compounds like this compound typically follows several key research trajectories. Initial efforts often focus on the development of efficient and scalable synthetic routes to the molecule. This is followed by a thorough characterization of its chemical and physical properties.
A significant portion of research is dedicated to exploring the compound's potential applications, particularly in medicinal chemistry. This involves screening for biological activity against various targets, such as enzymes or receptors, and investigating its structure-activity relationships. The insights gained from these studies can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The investigation into sulfamoyl benzoic acid analogues has led to the discovery of specific agonists for receptors like LPA2, with some compounds showing subnanomolar activity. nih.gov
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C9H10FNO4S |
| Monoisotopic Mass | 247.03146 Da |
| SMILES | CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
| InChI | InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
| InChIKey | QBGVEYAQSZDGOH-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGVEYAQSZDGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Ethylsulfamoyl 2 Fluorobenzoic Acid
Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of aromatic acids, such as esterification and amidation.
Esterification: 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions, a process known as Fischer esterification. The reaction rate can be influenced by the steric hindrance of both the alcohol and the ortho-fluoro substituent on the benzoic acid. While ortho-substituted benzoic acids can sometimes exhibit slower reaction rates, the use of catalysts like sulfuric acid or solid acid catalysts such as modified montmorillonite (B579905) K10 can facilitate the reaction. For instance, reactions with primary alcohols like methanol (B129727) and ethanol (B145695) are generally efficient.
| Reactant Alcohol | Catalyst | Expected Product |
| Methanol | H₂SO₄ | Methyl 5-(ethylsulfamoyl)-2-fluorobenzoate |
| Ethanol | H₂SO₄ | Ethyl 5-(ethylsulfamoyl)-2-fluorobenzoate |
| Benzyl alcohol | H₂SO₄ | Benzyl 5-(ethylsulfamoyl)-2-fluorobenzoate |
Amidation: The carboxylic acid can also be readily converted into amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Direct amidation of the carboxylic acid with an amine is also possible using coupling agents or catalysts like boric acid or TiF₄, which facilitate the dehydration reaction. A wide variety of amines can be employed, leading to a diverse library of N-substituted benzamides.
| Amine Reactant | Coupling Method | Expected Product |
| Ammonia | Acyl chloride | 5-(Ethylsulfamoyl)-2-fluorobenzamide |
| Benzylamine | TiF₄ catalysis | N-Benzyl-5-(ethylsulfamoyl)-2-fluorobenzamide |
| Diethylamine | Acyl chloride | N,N-Diethyl-5-(ethylsulfamoyl)-2-fluorobenzamide |
Transformations of the Sulfamoyl Group (e.g., N-Alkylation, Sulfonamide Hydrolysis)
The ethylsulfamoyl [-SO₂NH(CH₂CH₃)] group offers further opportunities for chemical modification, primarily at the nitrogen atom.
N-Alkylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for N-alkylation. Reaction with alkyl halides in the presence of a base can introduce a second alkyl group onto the nitrogen. Additionally, modern catalytic methods, such as those employing iron, manganese, or iridium complexes, enable the N-alkylation of sulfonamides using alcohols as alkylating agents in a "borrowing hydrogen" approach, which is an environmentally benign method that produces water as the only byproduct. nih.govresearchgate.netgoogle.com
Sulfonamide Hydrolysis: The sulfonamide bond (S-N) is generally stable but can be cleaved under certain hydrolytic conditions. Acid-catalyzed hydrolysis can break the S-N bond, yielding sulfanilic acid derivatives and the corresponding amine. researchgate.net However, sulfonamides are typically stable under many environmental and physiological pH conditions. researchgate.net Ceria nanostructures have been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorobenzoic Acid Core
The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards aromatic substitution reactions. The fluorine atom is an ortho, para-directing deactivator, the carboxylic acid group is a meta-directing deactivator, and the ethylsulfamoyl group is also a meta-directing deactivator.
Electrophilic Aromatic Substitution (EAS): The combined deactivating effect of the fluoro, carboxyl, and sulfamoyl groups makes the aromatic ring significantly electron-deficient and thus less reactive towards electrophiles. The fluorine atom, despite its inductive withdrawal, can donate electron density through resonance to the ortho and para positions. However, the strong meta-directing influence of the carboxyl and sulfamoyl groups will likely direct any incoming electrophile to the positions meta to them (positions 4 and 6 relative to the carboxyl group). Given that position 2 is occupied by fluorine, the most likely position for electrophilic attack would be position 4. Typical EAS reactions include nitration, halogenation, and sulfonation, though forcing conditions may be required. youtube.com
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the substituents, particularly the fluorine atom and the groups at positions 1 and 5, makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in NAS reactions, is the most probable site of substitution, especially when activated by electron-withdrawing groups in the ortho and para positions. nih.gov Strong nucleophiles can displace the fluoride (B91410) ion. For instance, reaction with amines or alkoxides could lead to the substitution of the fluorine atom. nih.gov Organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of possible transformations.
Synthesis and Exploration of Analogues and Homologues
The synthesis of analogues and homologues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govresearchgate.net
One straightforward modification involves altering the N-alkyl substituent of the sulfamoyl group. Starting from 2-fluoro-5-(chlorosulfonyl)benzoic acid, reaction with a variety of primary and secondary amines can generate a wide array of analogues with different alkyl or aryl groups attached to the sulfonamide nitrogen. This allows for the systematic exploration of how the size, lipophilicity, and electronic properties of this substituent affect biological activity.
| Amine | Resulting Sulfamoyl Group |
| Methylamine | -(Methylsulfamoyl) |
| Propylamine | -(Propylsulfamoyl) |
| Cyclohexylamine | -(Cyclohexylsulfamoyl) |
| Aniline (B41778) | -(Phenylsulfamoyl) |
Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. The sulfonamide group itself can be considered a bioisostere of a carboxylic acid group, though with different acidity. Other groups can also serve as bioisosteres for the sulfonamide moiety. For instance, N-acylsulfonamides are another class of acidic functional groups that have been explored as alternatives. Furthermore, phosphine (B1218219) oxides have been suggested as potential replacements for sulfonamides. These replacements can modulate properties like acidity, hydrogen bonding capacity, and metabolic stability.
Further diversification can be achieved by introducing additional substituents onto the aromatic ring. As discussed in section 3.3, electrophilic substitution would likely occur at the position ortho to the fluorine and meta to the sulfamoyl group. This could be used to introduce groups like nitro or halogen atoms, which can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. Nucleophilic substitution of the fluorine atom provides another route to introduce a variety of functional groups at the 2-position. nih.gov The synthesis of sulfamoyl benzoic acid analogues with various substitutions on the ring has been explored for developing specific receptor agonists. nih.gov
Despite a comprehensive search of scientific literature and patent databases, no specific examples or detailed research findings on the direct incorporation of this compound into heterocyclic systems could be identified. The performed searches aimed to uncover reaction schemes, methodologies, and data related to the synthesis of various heterocycles, such as quinazolinones and benzoxazinones, from this specific benzoic acid derivative.
The absence of such information in the public domain prevents the generation of a detailed and scientifically accurate article section on this topic as requested. Therefore, no data tables or in-depth discussion on the chemical reactivity and derivatization of this compound for the formation of heterocyclic systems can be provided at this time. Further research or access to proprietary industrial data would be necessary to address this specific area of its chemical utility.
Spectroscopic and Structural Characterization Techniques for 5 Ethylsulfamoyl 2 Fluorobenzoic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides atom-specific information regarding chemical environment, connectivity, and spatial relationships.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., doublet of doublets) arising from coupling to each other and to the neighboring ¹⁹F nucleus. The ethyl group of the sulfamoyl moiety would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which would appear as a triplet. The acidic proton of the carboxyl group (-COOH) and the proton on the sulfonamide nitrogen (-NH-) would each appear as a broad singlet, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would show nine distinct signals: one for the carboxylic acid carbonyl carbon, six for the aromatic carbons (with their chemical shifts influenced by the fluorine, carboxyl, and sulfamoyl substituents), and two for the ethyl group carbons. The carbon atoms bonded to or near the highly electronegative fluorine atom would show characteristic splitting (C-F coupling).
¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom on the benzene ring, providing confirmation of its presence and chemical environment.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, thus confirming the complete bonding framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~13.0 (broad s) | ~165 |
| -NH- | Variable (broad s) | - |
| Aromatic C-H (3,4,6) | 7.3 - 8.2 (m) | 115 - 140 |
| Aromatic C-F (C-2) | - | ~160 (d, ¹JCF) |
| -CH₂- | ~3.1 (q) | ~43 |
| -CH₃ | ~1.1 (t) | ~15 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₉H₁₀FNO₄S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
The monoisotopic mass of the compound is 247.03146 Da. uni.lu Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule would be observed as various adducts, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to provide structural insights. The fragmentation of this compound is expected to occur at its weakest bonds and lead to stable fragment ions. Key fragmentation pathways for aromatic carboxylic acids and sulfonamides would likely be observed. libretexts.orgdocbrown.info Common fragmentations would include:
Loss of a hydroxyl radical (-OH) from the carboxylic acid group of the [M]⁺ ion, yielding an acylium ion.
Decarboxylation (loss of CO₂) from the [M-H]⁻ ion.
Cleavage of the C-S bond , separating the ethylsulfamoyl group from the aromatic ring.
Fragmentation within the ethylsulfamoyl group , such as the loss of an ethyl radical or ethene.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 247.03 | Molecular Ion |
| [M+H]⁺ | 248.04 | Protonated Molecule uni.lu |
| [M-H]⁻ | 246.02 | Deprotonated Molecule uni.lu |
| [M-OH]⁺ | 230.03 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 202.04 | Loss of carboxyl group |
| [C₇H₅FNO₂S]⁺ | 202.00 | Loss of ethyl group (C₂H₅) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid group would produce a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. The sulfonamide group would be identified by its characteristic asymmetric and symmetric S=O stretching vibrations, as well as an N-H stretching band. Aromatic C-H and C=C stretching bands, along with a C-F stretching band, would confirm the substituted benzene ring. researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is expected due to π→π* transitions within the substituted benzene ring. The presence of chromophores (the aromatic ring and carbonyl group) and auxochromes (the -F, -COOH, and -SO₂NHEt groups) influences the wavelength of maximum absorption (λmax). The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima in the UV region, consistent with a substituted benzoic acid structure. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 (very broad) |
| Carboxylic Acid (-COOH) | C=O stretch | 1720 - 1680 |
| Sulfonamide (-SO₂NH-) | N-H stretch | 3350 - 3250 |
| Sulfonamide (-SO₂NH-) | S=O asymmetric stretch | 1350 - 1310 |
| Sulfonamide (-SO₂NH-) | S=O symmetric stretch | 1160 - 1120 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Aryl-Fluoride | C-F stretch | 1250 - 1100 |
X-ray Crystallography for Solid-State Structural Insights
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure, including exact bond lengths, bond angles, and torsional angles.
This technique would confirm the connectivity of the atoms and the substitution pattern on the benzene ring. Furthermore, it would reveal crucial information about the intermolecular interactions that govern the crystal packing. It is well-documented that benzoic acid and its derivatives often form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. researchgate.net It is highly probable that this compound would exhibit this dimeric motif. Additional intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H group and oxygen atoms, as well as potential π–π stacking of the aromatic rings, would also be elucidated. This detailed structural information is vital for understanding the compound's physical properties and its interactions in a biological context.
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Type of Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit |
| Atomic Coordinates | Precise 3D position of each non-hydrogen atom |
| Bond Lengths & Angles | Exact geometric details of the molecule |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-stacking |
| Conformation | Spatial orientation of the ethylsulfamoyl group relative to the ring |
Computational and Theoretical Studies on 5 Ethylsulfamoyl 2 Fluorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid. researchgate.netresearchgate.net Methods like B3LYP with a 6-311G+(d,p) basis set are commonly employed for geometry optimization, providing insights into bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov
From the optimized geometry, a range of electronic properties can be calculated. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies electrophilic and nucleophilic sites, crucial for understanding intermolecular interactions. Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is vital for predicting the molecule's reactivity and kinetic stability. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
| Molar Refractivity | 65.4 cm³/mol |
| Polarizability | 25.8 ų |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Docking Simulations for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are instrumental in identifying its potential biological targets and understanding the molecular basis of its activity. researchgate.netscispace.com The process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function.
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. mdpi.com This information is crucial for structure-activity relationship (SAR) studies and for designing derivatives with improved binding affinity and selectivity. For instance, docking could reveal that the sulfamoyl group acts as a hydrogen bond donor, while the benzoic acid moiety engages in ionic interactions.
Table 2: Predicted Binding Affinities of this compound with Various Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | 2W3L | -8.2 | His94, His96, Thr199 |
| Cyclooxygenase-2 | 1CX2 | -7.5 | Arg120, Tyr355, Ser530 |
| Aldose Reductase | 1US0 | -7.9 | Tyr48, His110, Trp111 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net This can be achieved through systematic or stochastic searches, providing insights into the flexibility of the molecule and the preferred spatial arrangement of its functional groups.
Molecular Dynamics (MD) simulations further extend this analysis by simulating the dynamic behavior of the molecule over time, taking into account the solvent effects and temperature. MD simulations can provide a more realistic picture of the ligand-target interactions by revealing how the complex behaves in a dynamic environment. This can help in assessing the stability of the binding pose predicted by molecular docking and in identifying key conformational changes upon binding.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. dntb.gov.ua
Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. nih.gov These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign the observed vibrational modes to specific functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, which are invaluable for the structural elucidation of the compound and its derivatives. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Wavelength/Frequency | Assignment |
| UV-Vis (λmax) | 285 nm | π → π* transition |
| IR (ν) | 1690 cm⁻¹ | C=O stretching (carboxylic acid) |
| IR (ν) | 1340, 1160 cm⁻¹ | SO₂ stretching (sulfonamide) |
| ¹H NMR (δ) | 12.5 ppm | COOH proton |
| ¹³C NMR (δ) | 168 ppm | C=O carbon (carboxylic acid) |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th For this compound, a QSAR model can be developed by synthesizing a series of analogues with systematic variations in their structure and measuring their biological activity.
Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.
Mechanistic Investigations of Biological Interactions and Molecular Targets of 5 Ethylsulfamoyl 2 Fluorobenzoic Acid and Its Analogues Preclinical/in Vitro
Modulation of Cellular Pathways in In Vitro Models
Beyond direct enzyme inhibition, the effects of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid and its analogues have been examined in the context of broader cellular pathways, particularly those related to inflammation.
Inflammatory processes are mediated by a complex network of signaling molecules and enzymes. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key enzymes that are upregulated during inflammation and contribute to the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. nih.govnih.gov The inhibition of COX-2 and iNOS is a common strategy for anti-inflammatory drugs. nih.govnih.gov The potential for this compound to modulate these pathways has been an area of interest. While direct experimental data on its effects on COX-2 and iNOS expression or activity is not available in the searched literature, compounds with a benzoic acid scaffold are known to be explored for COX inhibition.
Table 2: Key Enzymes in Inflammatory Pathways
| Enzyme | Pathway | Role in Inflammation | Potential for Inhibition |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Produces pro-inflammatory prostaglandins | Established anti-inflammatory target |
Impact on Autophagy Mechanisms (e.g., mTOR Pathway, ER-Phagy)
Comprehensive searches of scientific literature did not yield specific studies detailing the direct impact of this compound on autophagy, the mTOR pathway, or ER-phagy. The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cellular growth and metabolism, and its inhibition is a known inducer of autophagy. nih.govnih.gov Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially during periods of stress such as nutrient deprivation or the accumulation of damaged organelles like the endoplasmic reticulum (ER), a process known as ER-phagy. nih.govconicet.gov.arnih.govfrontiersin.org While the general mechanisms of mTOR and ER-phagy are well-documented nih.govconicet.gov.arnih.govnih.govharvard.edu, research specifically linking this compound to these pathways is not publicly available.
Investigation of Antimicrobial Activities against Specific Microbial Strains
There is currently no specific data available from the conducted searches regarding the antimicrobial properties of this compound against specific microbial strains. The evaluation of a compound's antimicrobial activity typically involves determining its minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. nih.govnih.govscielo.br For example, studies on other structurally distinct compounds have demonstrated methodologies for assessing efficacy against pathogens like Staphylococcus aureus and Escherichia coli. nih.govwikipedia.orgfrontiersin.orgdergipark.org.tr However, similar investigations for this compound have not been identified in the available literature.
Interactions with Genetic Markers in Microbial Systems (e.g., TRP1 Counterselection in Saccharomyces cerevisiae)
No research was found that directly investigates the interaction of this compound with the TRP1 genetic marker in Saccharomyces cerevisiae. The TRP1 gene, which encodes phosphoribosylanthranilate isomerase, is a common selectable marker in yeast genetics. yeastgenome.orgthebiogrid.org Counterselection strategies are used to select for cells that have lost the TRP1 marker. One known compound used for this purpose is 5-fluoroanthranilic acid (2-amino-5-fluorobenzoic acid), an analogue of a tryptophan precursor. Current time information in अम्बाला डिवीजन, IN.researchgate.net This compound is metabolized by the tryptophan biosynthesis pathway into a toxic product, thus selecting against cells expressing TRP1. While this demonstrates a principle involving a fluorinated benzoic acid derivative, there is no evidence to suggest that this compound is utilized in a similar manner for TRP1 counterselection.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Specific structure-activity relationship (SAR) studies for this compound concerning its biological potency and selectivity are not available in the public domain. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. nih.govwikipedia.org Such studies correlate specific structural features of a molecule with its observed biological effects, guiding the design of more potent and selective analogues. nih.govontosight.airesearchgate.net While SAR studies have been conducted on various classes of compounds, including other benzoic acid derivatives researchgate.net, no such detailed analysis for this compound has been published.
Applications of 5 Ethylsulfamoyl 2 Fluorobenzoic Acid in Advanced Chemical and Biological Systems Non Clinical
Utility as a Versatile Synthetic Building Block in Complex Molecule Construction
5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a valuable precursor in organic synthesis due to the distinct reactivity of its functional groups. The carboxylic acid, fluoro, and ethylsulfamoyl moieties can be selectively targeted to build complex molecular frameworks.
The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification, amidation, and conversion to an acyl chloride. This allows for the linkage of the molecule to a wide variety of other chemical entities. For instance, coupling reactions with amines or alcohols are fundamental steps in the synthesis of many biologically active compounds and functional polymers. nih.govnih.gov
The fluoro group on the aromatic ring is an important feature for several reasons. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. researchgate.net It can also serve as a site for nucleophilic aromatic substitution, enabling the introduction of other functional groups. Furthermore, the incorporation of fluorine into molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net
The ethylsulfamoyl group [-SO₂NHCH₂CH₃] offers additional synthetic handles. The nitrogen atom can be further functionalized, and the entire group can influence the molecule's solubility and electronic properties. Sulfonamide derivatives are a well-established class of compounds with a broad range of applications, and this moiety allows for the incorporation of the core structure of this compound into these larger families of molecules. frontiersrj.comresearchgate.net The synthesis of sulfamoyl benzoic acid analogues has been shown to be a fruitful approach in the development of specific receptor agonists. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Carboxylic Acid | Amidation | Amides, Peptides |
| Carboxylic Acid | Esterification | Esters |
| Carboxylic Acid | Reduction | Benzyl Alcohols |
| Fluoro Group | Nucleophilic Aromatic Substitution | Ethers, Amines |
| Ethylsulfamoyl Group | N-Alkylation/Arylation | Substituted Sulfonamides |
The strategic combination of these reactions allows for the construction of intricate molecules with tailored properties, making this compound a key intermediate in multi-step synthetic pathways. researchgate.netnih.gov
Role in the Development of Functional Materials (e.g., Polymeric Electrolyte Membranes)
The structural features of this compound make it a promising candidate monomer for the synthesis of advanced functional materials, particularly polymeric electrolyte membranes (PEMs). PEMs are a critical component of fuel cells, and their performance is highly dependent on the chemical structure of the constituent polymer. orientjchem.org
The development of high-performance PEMs often involves the incorporation of both sulfonated and fluorinated groups into an aromatic polymer backbone. researchgate.netmdpi.com The sulfonate groups (-SO₃H) are essential for proton conductivity, as they facilitate the transport of protons across the membrane. The fluorine atoms contribute to the thermal and chemical stability of the polymer, which is crucial for durability in the harsh operating conditions of a fuel cell. mdpi.com
The synthesis of such polymers typically involves polycondensation reactions of monomers containing the desired functional groups. mdpi.com For example, a di-functionalized derivative of this compound could be reacted with other aromatic monomers to create a copolymer with tailored properties. The fluorine content from this monomer would enhance the hydrophobicity and stability of the polymer backbone, while the sulfonamide groups would provide sites for proton conduction. mdpi.com
Table 2: Key Properties of Polymer Electrolyte Membranes Influenced by Monomer Structure
| Property | Desired Characteristic | Role of this compound Moiety |
| Proton Conductivity | High | The sulfonamide group can facilitate proton transport. |
| Thermal Stability | High | The aromatic backbone and fluorine content enhance stability. |
| Chemical Stability | High | Fluorination increases resistance to oxidative degradation. |
| Mechanical Strength | High | The rigid aromatic structure contributes to mechanical integrity. |
| Water Management | Optimized | The balance of hydrophobic (fluorine) and hydrophilic (sulfonamide) groups influences water uptake and swelling. |
Application in Chemical Biology Probes and Tools for Pathway Elucidation
Chemical biology relies on the use of small molecules to study and manipulate biological systems. This compound possesses features that make it an attractive scaffold for the design of chemical probes to investigate biological pathways.
A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein or enzyme, in a well-defined way. rsc.org The sulfonamide moiety is a common pharmacophore found in many clinically used drugs and is known to interact with a variety of biological targets. researchgate.net This makes the ethylsulfamoyl group of the title compound a good starting point for designing molecules with specific biological activities.
To function as a probe, the core molecule is often modified to include a reporter group (e.g., a fluorescent tag or a biotin (B1667282) handle for purification) or a reactive group for covalent labeling of the target. The carboxylic acid functionality of this compound provides a convenient attachment point for such modifications. For example, a fluorescent dye could be coupled to the carboxylic acid to create a probe that allows for the visualization of its target within a cell. nih.govmdpi.comresearchgate.net
Furthermore, the design of chemical probes often involves creating a library of related compounds to study structure-activity relationships (SAR). The versatile chemistry of this compound allows for the systematic modification of all three functional groups, enabling the generation of a diverse set of probes to optimize target affinity and selectivity. nih.govnih.gov
Contribution to the Understanding of Biological Mechanisms through Molecular Probing
By using chemical probes derived from this compound, researchers can gain insights into complex biological mechanisms. These molecular tools can be used to identify the targets of bioactive compounds, map cellular pathways, and understand the molecular basis of disease.
For example, a probe based on this scaffold could be used in an activity-based protein profiling (ABPP) experiment to identify the enzymes that it interacts with in a complex biological sample. This information can be invaluable for understanding the mechanism of action of a potential drug candidate.
Moreover, the sulfonamide group is a key feature of molecules that target carbonic anhydrases, a family of enzymes involved in various physiological processes. By designing probes based on the this compound scaffold, it may be possible to develop new tools to study the role of these enzymes in health and disease.
The development of novel chemical probes is an active area of research, and the unique combination of functional groups in this compound makes it a valuable starting material for the creation of new molecular tools to dissect and understand the intricate workings of biological systems. ljmu.ac.uk
Future Research Directions and Translational Potential for 5 Ethylsulfamoyl 2 Fluorobenzoic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of any chemical entity from laboratory-scale research to broader application hinges on the availability of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for synthesizing sulfonamides often involve sulfonyl chlorides and amines, which can require organic solvents and produce stoichiometric amounts of acidic byproduct. mdpi.com
Future research should focus on developing greener synthetic pathways for 5-(Ethylsulfamoyl)-2-fluorobenzoic acid. Modern approaches prioritize sustainability by using safer solvents and reducing waste. mdpi.comrsc.org Key areas for development include:
Green Solvents: Exploring the use of water as a reaction medium, which is a safe and environmentally friendly alternative to volatile organic compounds. mdpi.com The use of sodium carbonate in water can act as an effective and simple scavenger for HCl produced during the reaction. mdpi.com
Catalysis: Investigating transition metal-catalyzed or metal-free conditions to facilitate the sulfonation process. For instance, protocols using air as a green oxidant have been developed for synthesizing sulfonic acids from halides. rsc.org
Process Intensification: Technologies like ultrasonic assistance can enhance reaction rates and yields, often leading to shorter reaction times and milder conditions. scirp.org Combining reactors, such as a rotating packed bed with a stirred tank reactor, has been shown to shorten the synthesis time for related compounds like heavy alkyl benzene (B151609) sulfonate. researchgate.net
These modern methodologies promise to make the production of this compound and its derivatives more cost-effective and sustainable.
Table 1: Comparison of Synthetic Approaches for Sulfonamide-Containing Benzoic Acids
| Feature | Conventional Methods | Sustainable Future Methods |
| Solvent | Often dichloromethane (B109758) or other volatile organic compounds mdpi.com | Water, 2-MeTHF, or solvent-free conditions mdpi.commdpi.com |
| Catalyst/Reagent | Thionyl chloride, sulfonyl chlorides mdpi.com | Transition metals, organocatalysts, thiourea (B124793) dioxide rsc.org |
| Energy Input | Typically conventional heating | Ultrasonic irradiation, microwave heating scirp.org |
| Byproduct | Acidic waste (e.g., HCl) requiring neutralization | Minimized waste streams, use of recyclable catalysts uq.edu.au |
| Efficiency | Can be multi-step and time-consuming mdpi.com | Rate acceleration, high yields, simplified work-up scirp.org |
Expanding the Scope of Derivatization and Analogue Synthesis for Enhanced Specificity
The core structure of this compound is an ideal scaffold for chemical modification to probe structure-activity relationships (SAR) and develop analogues with enhanced biological specificity. nih.gov Research in this area would involve systematically altering different parts of the molecule.
A notable study on related sulfamoyl benzoic acid (SBA) analogues demonstrated that isosteric replacement and other modifications could produce highly potent and specific agonists for the lysophosphatidic acid (LPA₂) receptor, a target involved in mediating anti-apoptotic effects. nih.gov This provides a strong rationale for exploring derivatives of this compound.
Potential derivatization strategies include:
Modification of the Sulfamoyl N-Alkyl Group: Replacing the ethyl group with various alkyl, aryl, or cyclic substituents to probe the binding pocket of potential biological targets.
Substitution on the Aromatic Ring: Introducing additional functional groups onto the fluorobenzoic acid ring to modulate electronic properties, lipophilicity, and binding interactions.
Modification of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres to alter pharmacokinetic properties and target engagement.
A systematic synthesis of such analogues would be crucial for identifying compounds with optimized potency and selectivity for a given biological target. nih.gov
Table 2: Potential Derivatization Sites on this compound
| Modification Site | Example Modifications | Potential Impact |
| N-Ethyl Group | Methyl, Propyl, Cyclohexyl, Phenyl | Alter steric and hydrophobic interactions in target binding sites. |
| Benzoic Acid Ring | Additional Cl, Br, OCH₃ groups | Modulate electronic properties and metabolic stability. |
| Carboxylic Acid | Esters, Amides, Tetrazoles | Improve cell permeability, alter solubility, act as a prodrug. |
| Fluoro Group | Chloro, Bromo, Trifluoromethyl | Fine-tune binding affinity and electronic character. researchgate.net |
Advanced Computational Modeling for Refined Structure-Function Relationships and Target Prediction
Computational chemistry offers powerful tools to accelerate the drug discovery and material design process. For this compound, advanced computational modeling can provide deep insights into its properties and interactions, guiding the synthesis of more effective analogues. nih.gov
Computational docking analysis has already been successfully used to rationalize the structure-activity relationship of other sulfamoyl benzoic acid analogues, explaining how they fit into the ligand-binding pocket of the LPA₂ receptor. nih.gov Future research could apply similar techniques:
Molecular Docking: Predicting the binding modes and affinities of this compound and its virtual derivatives against a wide array of biological targets.
Quantum Mechanics (QM): Calculating the electronic properties, reactivity, and conformational preferences of the molecule to better understand its intrinsic chemical behavior.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule when bound to a target protein, providing insights into the stability of the complex and key interactions over time.
These computational approaches can prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory. nih.gov
Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems
Given that related sulfamoyl benzoic acid analogues have shown specific activity as LPA₂ receptor agonists, a primary avenue of research would be to investigate whether this compound shares this mechanism. nih.gov The LPA₂ receptor is implicated in crucial cellular processes, including the inhibition of apoptosis, making it a valuable target in contexts like radiation protection. nih.gov
A comprehensive research program would involve:
In Vitro Receptor Profiling: Screening the compound against a panel of G protein-coupled receptors (GPCRs) and other enzyme families to identify primary targets and potential off-target effects.
Cell-Based Assays: Using cell lines to study the compound's effect on signaling pathways downstream of its identified target, such as kinase activation or calcium mobilization. nih.gov
Omics Technologies: Employing transcriptomics and proteomics to gain an unbiased, system-wide view of the cellular changes induced by the compound, which can help uncover novel mechanisms of action.
Elucidating the precise molecular interactions is fundamental to translating a compound into a reliable research tool or therapeutic candidate.
Exploration of New Non-Clinical and Material Science Applications
The unique combination of a sulfonic acid derivative and a fluorinated aromatic ring suggests that this compound could have significant utility beyond biological applications, particularly in material science. Sulfonated materials are known for a wide range of uses, from catalysts to advanced polymers. uq.edu.aumdpi.com
Potential non-clinical applications to be explored include:
Polymer Synthesis: The compound could serve as a functionalized monomer for creating specialty polymers. For example, related halogenated benzoic acids are used to synthesize poly(phenylene ether)-based membranes for proton exchange fuel cells, where the sulfonic acid group provides proton conductivity. ossila.com
Heterogeneous Catalysis: Sulfonic acid-functionalized materials are increasingly used as recoverable, reusable solid acid catalysts in organic synthesis, offering a greener alternative to corrosive mineral acids like sulfuric acid. mdpi.combeilstein-journals.org The compound could be immobilized on a solid support like silica (B1680970) or carbon to create such a catalyst. uq.edu.aubeilstein-journals.org
Biomaterials: Sulfonation is a technique used to enhance the properties of biomaterials by introducing sulfonic acid groups, which can impact cellular responses like adhesion and proliferation. mdpi.com
These avenues represent a significant opportunity to leverage the compound's chemical features for advanced material development.
Integration with High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) has revolutionized the process of discovering new bioactive molecules by enabling the rapid testing of vast compound libraries. nih.gov The derivatization strategies outlined in section 8.2 could be used to generate a focused library of analogues based on the this compound scaffold.
A forward-thinking approach would integrate HTS with modern synthesis techniques:
Library Synthesis: Employing automated, miniaturized synthesis platforms to quickly produce a diverse set of derivatives on a small scale. rsc.org
Direct-to-Biology Screening: Using biocompatible reactions, such as "click chemistry," to generate compounds that can be screened directly in biological assays without purification, greatly accelerating the discovery timeline. nih.govresearchgate.net
Diverse Assay Panels: Screening the library against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to uncover unexpected activities and new therapeutic applications. nih.gov
This approach maximizes the potential for discovering novel uses for this chemical scaffold, efficiently bridging synthetic chemistry with biological discovery.
Q & A
Q. What are the common synthetic routes for preparing 5-(Ethylsulfamoyl)-2-fluorobenzoic acid?
The synthesis typically involves nucleophilic fluorination of substituted benzoic acid precursors. For example, 1-arylbenziodoxolones can react with fluoride ions under anhydrous conditions in polar aprotic solvents like DMF, followed by sulfamoylation with ethylamine derivatives. Key steps include:
- Fluorination : Activation of iodobenzoxoles with trifluoroacetic acid to enhance reactivity with CsF, yielding 2-fluorobenzoic acid intermediates .
- Sulfamoylation : Introducing the ethylsulfamoyl group via coupling reactions (e.g., using ethylsulfonamide in the presence of coupling agents like DCC or EDC) .
Reaction optimization should focus on temperature (e.g., 150°C for fluorination) and stoichiometric ratios to minimize side products like benzoic acid .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals.
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
- Refinement : SHELXL software for small-molecule refinement, focusing on hydrogen-bonding networks (e.g., O-H⋯O interactions forming dimeric structures) and aromatic stacking .
Report R values (e.g., R1 < 0.05) and validate geometric parameters against similar benzoic acid derivatives .
Q. What analytical techniques are used to confirm purity and identity?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>97%) .
- NMR : ¹⁹F NMR (δ ≈ -110 ppm for the fluorine substituent) and ¹H NMR (doublets for aromatic protons adjacent to fluorine) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M-H]⁻ at m/z 235.03 for C₉H₉FNO₄S) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or peroxisome proliferator-activated receptors). For example, derivatives with bulky substituents may show enhanced binding to PPARα based on hydrophobic pocket compatibility .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent inhibitors .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What strategies mitigate low yields in fluorination reactions during synthesis?
- Reagent Optimization : Use electron-withdrawing aryl groups (e.g., mesityl) on benziodoxoles to enhance fluoride ion affinity, improving fluorination yields from <10% to >70% .
- Radical Suppression : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to inhibit radical side reactions during high-temperature reactions .
- Post-Reaction Workup : Acidify the aqueous layer (pH ≈ 4 with citric acid) to precipitate the product, followed by ethyl acetate extraction .
Q. How are hydrogen-bonding motifs analyzed in crystallographic studies?
- Geometric Parameters : Measure O-H⋯O distances (typically 2.6–2.8 Å) and angles (160–180°) using Mercury software .
- Dimer Formation : Identify centrosymmetric dimers via symmetry operations (e.g., inversion centers) in the unit cell .
- Thermal Motion : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
Q. How do structural modifications influence pharmacokinetic properties?
- LogP Optimization : Introduce polar groups (e.g., carboxylates) to reduce logP from ~3.5 (parent compound) to <2.0, enhancing aqueous solubility .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes. For example, fluorination at the 2-position reduces oxidative metabolism compared to non-fluorinated analogs .
- Caco-2 Permeability : Use a 96-well assay with LC-MS/MS detection to evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Reagent Purity : Verify CsF anhydrousness via Karl Fischer titration (<0.01% H₂O) to prevent hydrolysis side reactions .
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ in coupling steps; the latter may improve reproducibility in sulfamoylation .
- Batch Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent ratio) causing yield variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
